molecular formula C9H14N2 B2458556 Methyl[2-(phenylamino)ethyl]amine CAS No. 64469-32-5

Methyl[2-(phenylamino)ethyl]amine

Cat. No. B2458556
CAS RN: 64469-32-5
M. Wt: 150.225
InChI Key: COCFQAQFBIRRKQ-UHFFFAOYSA-N
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Description

“Methyl[2-(phenylamino)ethyl]amine” is an organic compound that belongs to the class of dialkylamines . These are organic compounds containing a dialkylamine group, characterized by two alkyl groups bonded to the amino nitrogen . The molecular formula of this compound is C9H14N2 .


Synthesis Analysis

The synthesis of amines like “Methyl[2-(phenylamino)ethyl]amine” can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .


Molecular Structure Analysis

The nitrogen atom in most amines, including “Methyl[2-(phenylamino)ethyl]amine”, is sp3 hybridized . Three of the sp3 hybrid orbitals form sigma bonds with the fourth orbital carrying the lone pair electrons . Single-bonded nitrogen is trigonal pyramidal in shape, with the non-bonding lone electron pair pointing to the unoccupied corner of a tetrahedron .


Chemical Reactions Analysis

Amines undergo various reactions. For instance, they can react with acids like hydrochloric acid . Despite the fact that phenylamine is only a very weak base, with a strong acid like hydrochloric acid the reaction is completely straightforward . Phenylamine is only very slightly soluble in water, but dissolves freely in dilute hydrochloric acid .


Physical And Chemical Properties Analysis

“Methyl[2-(phenylamino)ethyl]amine” has a predicted density of 0.996±0.06 g/cm3 . Its boiling point is between 143-145 °C under a pressure of 18 Torr .

Future Directions

The future directions of “Methyl[2-(phenylamino)ethyl]amine” and similar compounds could involve their use in medicinal chemistry. For instance, 2-phenethylamines have been found to have significant roles in medicinal chemistry . They have been used in key therapeutic targets, listing medicinal chemistry hits and appealing screening compounds .

properties

IUPAC Name

N-methyl-N'-phenylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-10-7-8-11-9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCFQAQFBIRRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCNC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl[2-(phenylamino)ethyl]amine

Synthesis routes and methods

Procedure details

A mixture of aniline hydrochloride (13.0 g, 0.10 mole), 3-methyl-2-oxazolidinone (11.0 g, 0.109 mole) and 35 ml of 2-(2-methoxyethoxy)ethanol was heated to 170° C. in an oil bath. The reaction mixture became homogenous and carbon dioxide evolution occurred on heating. After 17 hours, the reaction was allowed to cool to room temperature. After a workup procedure similar to that described in Example 1 and distillation at 105° C. to 110° C. (0.4 mm), an 81 percent distilled yield of the product was obtained as a clear liquid. Product confirmation was made by the use of spectra evidence.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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